REACTION_SMILES
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[CH2:15]1[CH2:16][O:17][CH2:18][CH2:19][NH:20]1.[CH3:22][N:23]([CH3:24])[CH:25]=[O:26].[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:6]#[N:7])[cH:8][cH:9][c:10]([N+:12]([O-:13])=[O:14])[cH:11]1.[OH2:21]>>[N+:1](=[O:2])([O-:3])[c:4]1[c:5]([C:6]#[N:7])[cH:8][cH:9][c:10]([N:12]2[CH2:15][CH2:16][O:17][CH2:18][CH2:19]2)[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc([N+](=O)[O-])cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1ccc(N2CCOCC2)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |